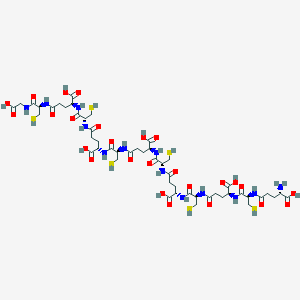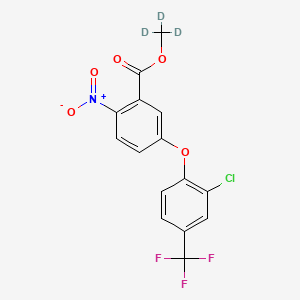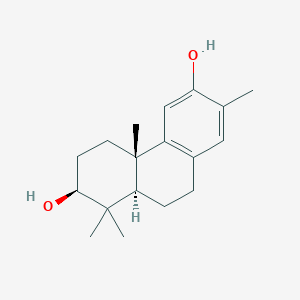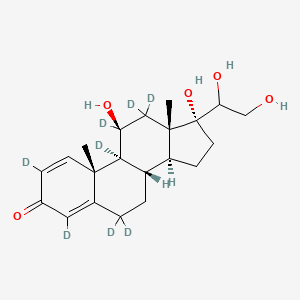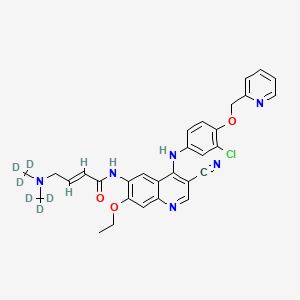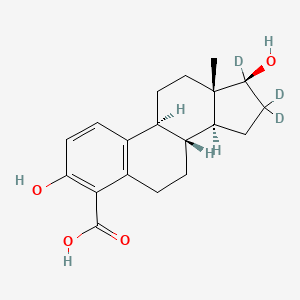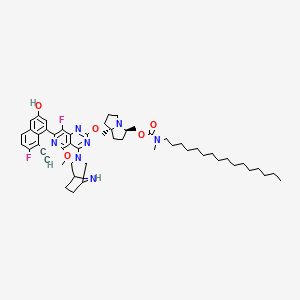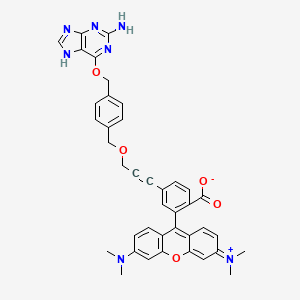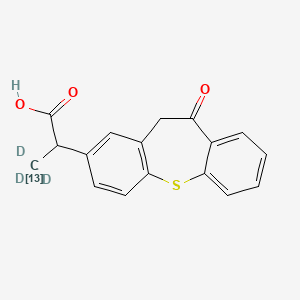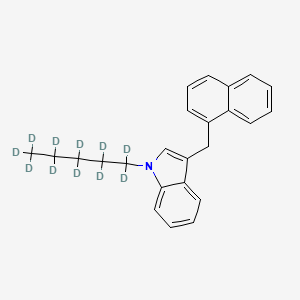
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 is a deuterated analog of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. It belongs to the class of 4-pyridones, characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a methyl group at the N-1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 typically involves the deuteration of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamideOne common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and techniques to ensure high purity and yield. The process often requires stringent quality control measures to maintain the integrity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.
Scientific Research Applications
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmaceutical research to develop new drugs and understand drug metabolism.
Industry: Applied in various industrial processes, including the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The deuterium atoms in the molecule may also influence its reactivity and stability, leading to unique effects compared to its non-deuterated counterpart .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide: The non-deuterated analog of the compound.
Nicotinamide: A related compound with similar structural features.
4-Pyridone derivatives: Other compounds in the same class with varying substituents
Uniqueness
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable in research applications where isotopic labeling is required to trace molecular pathways and study reaction mechanisms.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)/i1D3 |
InChI Key |
KTLRWTOPTKGYQY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC(=O)C(=C1)C(=O)N |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
